molecular formula C4H7NO2 B1198764 N-(Hydroxymethyl)acrylamide CAS No. 924-42-5

N-(Hydroxymethyl)acrylamide

Cat. No. B1198764
CAS RN: 924-42-5
M. Wt: 101.1 g/mol
InChI Key: CNCOEDDPFOAUMB-UHFFFAOYSA-N
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Patent
US04699965

Procedure details

Approximately equimolar amounts of N-(2-hydroxyethyl phthalimide (about 5 molar percent excess) and dried IBMA were mixed together in a reaction flask with 0.5 weight percent toluene sulfonic acid, based on the weight of IBMA, and 200 ppm MEHQ added. The nearly dry blend was stirred and heated using an external oil bath. When the temperature reached 65° C., a rapid reaction ensued and the reaction mixture partially liquified. After a short period of time, the reaction rate (as evidenced by the isobutyl alcohol removal) almost stopped, and the reaction mixture solidified. The reaction mixture was then rapidly heated to about 120° C., and the reaction again proceeded vigorously, going to near quantitative yields in a few more minutes. The product was a clear, low viscosity liquid at 120° C. which solidified at about 65° C. to a waxy, opaque white solid which was found to be readily soluble in acrylonitrile. The product was the 2-hydroxyethyl phthalimide ether of N-(hydroxymethyl) acrylamide.
Name
2-hydroxyethyl phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-hydroxyethyl phthalimide ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
OCC[C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([NH:9][C:10](=[O:11])[C:5]=12)=[O:8].[CH3:15][C:16](C(OC1[C@@]2(C)C(C)(C)[C@H](CC2)C1)=O)=C.C1(C)C(S(O)(=O)=O)=CC=CC=1.COC1C=CC(O)=CC=1.[OH:51][CH2:52][NH:53][C:54](=[O:57])[CH:55]=[CH2:56]>C(#N)C=C>[C:7]1(=[O:8])[N:9]([CH2:15][CH2:16][O:51][CH2:52][NH:53][C:54](=[O:57])[CH:55]=[CH2:56])[C:10](=[O:11])[C:5]2=[CH:4][CH:14]=[CH:13][CH:12]=[C:6]12

Inputs

Step One
Name
2-hydroxyethyl phthalimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Four
Name
2-hydroxyethyl phthalimide ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCNC(C=C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The nearly dry blend was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
reached 65° C.
CUSTOM
Type
CUSTOM
Details
a rapid reaction
WAIT
Type
WAIT
Details
After a short period of time
CUSTOM
Type
CUSTOM
Details
the reaction rate (as evidenced by the isobutyl alcohol removal)
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
to near quantitative yields in a few more minutes
CUSTOM
Type
CUSTOM
Details
at 120° C.
CUSTOM
Type
CUSTOM
Details
solidified at about 65° C. to a waxy, opaque white solid which

Outcomes

Product
Name
Type
Smiles
C1(C=2C(C(N1CCOCNC(C=C)=O)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.